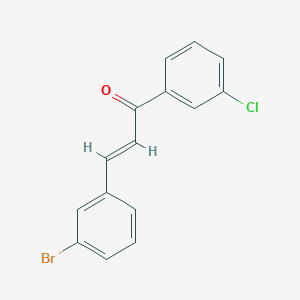

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Overview

Description

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Optical Properties and Semiconductor Applications

A study explored the crystal structure, optoelectronic, and charge transport properties of various chalcone derivatives, including compounds related to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. These compounds exhibit significant second and third-order nonlinear optical (NLO) properties, making them suitable for use in semiconductor devices. The research demonstrated that these chalcones could serve as efficient electron transport materials, potentially functioning as n-type materials in organic semiconductors due to their larger electron transfer integral values compared to hole ones. This study highlights the compound's potential in enhancing the performance of optoelectronic devices (Shkir et al., 2019).

Molecular Structure Analysis

Investigations into the molecular structure of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one and related compounds have provided insights into their geometric configurations. For example, the dihedral angles between the bromo- and chloro-substituted benzene rings and their interactions with the prop-2-en-1-one group have been meticulously documented. These structural analyses contribute to our understanding of the compound's physical and chemical properties, offering a foundation for further studies on its applications in various fields (Jasinski et al., 2009).

Synthesis and Characterization of Chalcone Derivatives

The synthesis and structural characterization of chalcone derivatives, including (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, have been extensively studied. These efforts aim to elucidate the compounds' crystal structures and evaluate their potential in various scientific applications. By examining their synthesis processes and crystallographic features, researchers can tailor these compounds for specific uses, such as in the development of new materials with desired optical or electronic properties (Lastovickova et al., 2018).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of chalcone derivatives, including those related to (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, have been a subject of research due to their potential applications in photonics and optoelectronics. Studies focusing on their linear and nonlinear optical characteristics, charge transfer integrals, and thermal stability suggest these compounds are promising materials for enhancing the functionality of optical devices. Their superior NLO activities compared to other compounds make them candidates for future innovations in technology (Shkir et al., 2019).

properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWAIZHBPTGMV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3070458.png)

![1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid](/img/structure/B3070479.png)

![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)

![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)

![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)